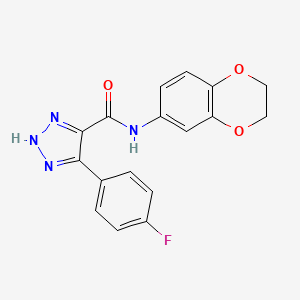
1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.2985 g/mol This compound features a quinoline ring system substituted with a formyl group at the 3-position and a pyrrolidine-2-carboxamide moiety at the 2-position
準備方法
The synthesis of 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring is formed through a series of cyclization reactions.
Pyrrolidine-2-carboxamide Formation: The final step involves the coupling of the formylquinoline intermediate with a pyrrolidine-2-carboxamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted quinoline derivatives.
科学的研究の応用
1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
作用機序
The mechanism of action of 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
類似化合物との比較
1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxylate: An ester derivative with different physicochemical properties.
1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxylhydrazide: A hydrazide derivative with potential for different biological activities.
特性
IUPAC Name |
1-(3-formylquinolin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-14(20)13-6-3-7-18(13)15-11(9-19)8-10-4-1-2-5-12(10)17-15/h1-2,4-5,8-9,13H,3,6-7H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBKFIGQVXHAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3C=C2C=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one](/img/structure/B2482308.png)

![[3-(Diethylamino)phenyl]methanol](/img/structure/B2482310.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2482314.png)
![3-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2482318.png)

![3-(2,6-difluorophenyl)-4-[(4-methylphenoxy)methyl]-2,3-dihydro-1,3-thiazole-2-thione](/img/structure/B2482322.png)


![1-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-phenylurea](/img/structure/B2482328.png)



